Melting Point Elevation Relative to Unsubstituted and Halogen-Substituted Aryl Cyclopropanecarboxamide Analogs
N-(4-Iodophenyl)cyclopropanecarboxamide exhibits a melting point of 214–216°C (214–216°C range per Chem960 database; 210–213°C per AKSci GC specification), which is substantially elevated relative to the unsubstituted parent compound N-phenylcyclopropanecarboxamide (MP: 108–110°C) and the 4-bromo analog (MP: approximately 168–170°C) . This melting point elevation correlates with the iodine substituent‘s larger atomic radius and enhanced capacity for intermolecular halogen bonding and increased molecular polarizability, resulting in stronger crystal lattice cohesion [1]. The ΔMP relative to the unsubstituted phenyl analog is +104–108°C, and relative to the 4-bromo analog is +42–48°C.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 214–216°C (reported); 210–213°C (AKSci GC specification) |
| Comparator Or Baseline | N-phenylcyclopropanecarboxamide (108–110°C); N-(4-bromophenyl)cyclopropanecarboxamide (~168–170°C) |
| Quantified Difference | ΔMP = +104–108°C vs. unsubstituted phenyl; ΔMP = +42–48°C vs. 4-bromo analog |
| Conditions | Solid-state thermal analysis; standard atmospheric pressure |
Why This Matters
Higher melting point enables easier purification by recrystallization, reduces volatility during handling, and provides a sensitive quality control parameter for verifying compound identity and purity in procurement specifications.
- [1] Metrangolo P, Meyer F, Pilati T, Resnati G, Terraneo G. Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition. 2008;47(33):6114-6127. View Source
